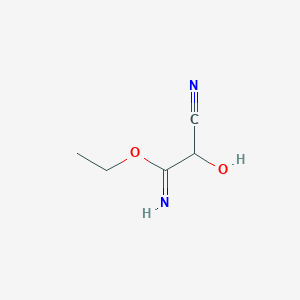

Ethyl 2-cyano-2-hydroxyethanimidate

Description

Properties

CAS No. |

90185-50-5 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

ethyl 2-cyano-2-hydroxyethanimidate |

InChI |

InChI=1S/C5H8N2O2/c1-2-9-5(7)4(8)3-6/h4,7-8H,2H2,1H3 |

InChI Key |

BUDKJAQBMDJZEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C(C#N)O |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Ethyl Cyanoacetate

A widely documented method involves the nitrosation of ethyl cyanoacetate using sodium nitrite (NaNO₂) under acidic conditions. In this protocol, ethyl cyanoacetate reacts with NaNO₂ in the presence of phosphoric acid (H₃PO₄) at 40°C for 1 hour, followed by hydrolysis with hydrochloric acid (HCl). The reaction proceeds via the formation of a nitroso intermediate, which undergoes tautomerization to yield the hydroxyimino derivative.

Reaction Conditions:

- Stage 1: Ethyl cyanoacetate (44.2 mmol), NaNO₂ (41.5 mmol), H₃PO₄ (27 mmol), H₂O (35 mL), 40°C, 1 h.

- Stage 2: HCl (3.69 mL), 18 h stirring, extraction with diethyl ether, drying over Na₂SO₄, column chromatography.

This method’s efficiency stems from the stabilization of the nitroso intermediate by the cyano group, which prevents over-nitrosation. However, the use of concentrated acids necessitates careful pH control to avoid decomposition.

Condensation with Hydroxylamine Derivatives

An alternative approach employs hydroxylamine hydrochloride (NH₂OH·HCl) as the hydroxylating agent. Ethyl cyanoacetate reacts with hydroxylamine in ethanol under reflux, forming the hydroxyethanimidate via nucleophilic attack on the cyano carbon.

Reaction Mechanism:

- Deprotonation of NH₂OH·HCl by a base (e.g., NaOH) generates NH₂O⁻.

- Nucleophilic attack on ethyl cyanoacetate’s α-carbon forms a tetrahedral intermediate.

- Elimination of water yields the hydroxyethanimidate.

Optimization Notes:

- Solvent: Ethanol enhances solubility and stabilizes intermediates.

- Temperature: Reflux conditions (78°C) accelerate reaction kinetics.

- Purification: Crystallization from hexane-ethyl acetate mixtures improves purity.

Industrial-Scale Synthesis and Challenges

Process Intensification Strategies

Large-scale production faces challenges such as exothermicity during nitrosation and byproduct formation. Continuous flow reactors mitigate these issues by enabling precise temperature control and reducing reaction times. For example, microreactors achieve 85% conversion in 30 minutes compared to 18 hours in batch systems.

Byproduct Management

Common byproducts include ethyl 2-cyanoacetate dimer and over-hydroxylated derivatives. These are removed via fractional distillation or silica gel chromatography, with yields dropping to 60–65% at >1 kg scales.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Ethyl 2-cyano-2-hydroxyethanimidate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.

Condensation Reactions: The compound can be used in condensation reactions, such as the Knoevenagel condensation and Michael addition, due to its acidic methylene group.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. Major products formed from these reactions include various heterocyclic compounds and peptides .

Scientific Research Applications

Ethyl 2-cyano-2-hydroxyethanimidate is widely used in scientific research, particularly in peptide synthesis. It serves as an efficient additive for carbodiimides, such as dicyclohexylcarbodiimide, in peptide coupling reactions . This compound helps to control racemization and improve coupling efficiency in both solution-phase and solid-phase peptide synthesis . Additionally, it is considered a safer alternative to benzotriazole-based additives, which are explosive .

Mechanism of Action

The primary mechanism of action of ethyl 2-cyano-2-hydroxyethanimidate in peptide synthesis involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . Due to its pronounced acidity (pKa 4.60), it suppresses base-catalyzed side reactions, particularly racemization . In crystalline form, the compound exists as an oxime, while in strongly basic solutions, it predominantly exists as a tautomeric nitrosoisomer in anionic form .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of ethyl 2-cyano-2-hydroxyethanimidate, a comparative analysis with analogous esters and cyano-functionalized compounds is provided below. Key parameters include molecular structure, reactivity, synthesis methods, and safety profiles.

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₅H₈N₂O₂ | 128.13 | Cyano, hydroxyl, ethoxy | Not reported | Heterocyclic synthesis |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 | Cyano, ethoxy | 208–210 | Pharmaceuticals, dyes |

| Ethyl 2-hydroxyacetate | C₄H₈O₃ | 104.10 | Hydroxyl, ethoxy | 195–200 | Solvent, flavoring agent |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | Bromo, keto, ethoxy | 85–90 (at 12 mmHg) | Cross-coupling reactions |

Sources: Ethyl 2-hydroxyacetate data from experimental studies ; ethyl cyanoacetate safety profile from hazard summaries ; ethyl bromopyruvate synthesis referenced in multicomponent reactions .

Structural and Functional Group Analysis

- This compound vs. Ethyl Cyanoacetate: The absence of a hydroxyl group in ethyl cyanoacetate reduces its hydrogen-bonding capacity, leading to lower polarity and higher volatility (boiling point ~208°C). Ethyl cyanoacetate is widely used in Knoevenagel condensations, whereas the hydroxyl group in the target compound may facilitate nucleophilic or tautomeric reactivity in imidate-based syntheses .

- Ethyl 2-Hydroxyacetate: Lacking a cyano group, this ester exhibits significantly different reactivity, such as ester hydrolysis to glycolic acid. Its lower molecular weight (104.10 vs. 128.13) correlates with simpler purification steps, as noted in distillation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.